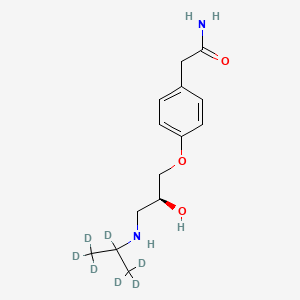

(S)-Atenolol-d7

Description

BenchChem offers high-quality (S)-Atenolol-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Atenolol-d7 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(2S)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m0/s1/i1D3,2D3,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METKIMKYRPQLGS-FAPHKGRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@@H](COC1=CC=C(C=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-Atenolol-d7: A Technical Guide for its Application in Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of (S)-Atenolol-d7, a deuterated isotopologue of the cardio-selective beta-1 adrenergic receptor antagonist, atenolol. Its primary application in research is as an internal standard for the precise quantification of atenolol in biological matrices. This document details its mechanism of action, provides experimental protocols for its use, and presents relevant quantitative data for analytical method development.

Introduction to (S)-Atenolol-d7

(S)-Atenolol-d7 is the S-enantiomer of atenolol in which seven hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a mass shift of +7 atomic mass units (amu) compared to the unlabeled compound. This key feature allows for its use as an ideal internal standard in mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

The chemical identity of (S)-Atenolol-d7 is nearly identical to its non-deuterated counterpart, meaning it co-elutes during chromatographic separation and exhibits similar ionization efficiency and extraction recovery. This co-elution is crucial for accurately compensating for variations in sample preparation and matrix effects, which can suppress or enhance the analyte signal, leading to more reliable and reproducible quantification of atenolol in complex biological samples like plasma, blood, and tissue homogenates.

Mechanism of Action: Beta-1 Adrenergic Receptor Blockade

Atenolol is a selective antagonist of the β1-adrenergic receptor, which is predominantly found in cardiac tissue. The binding of catecholamines, such as norepinephrine and epinephrine, to these receptors initiates a signaling cascade that increases heart rate, contractility, and conduction velocity. (S)-Atenolol, the pharmacologically active enantiomer, competitively inhibits this binding, thereby reducing the downstream effects of sympathetic nervous system stimulation on the heart.

The signaling pathway initiated by β1-adrenergic receptor activation and its inhibition by (S)-Atenolol is depicted below.

Quantitative Data for Analytical Methods

(S)-Atenolol-d7 is primarily used in quantitative bioanalysis. The following tables summarize key parameters for the analysis of atenolol using its deuterated internal standard.

Table 1: Mass Spectrometry Parameters for Atenolol and (S)-Atenolol-d7

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Atenolol | 267.2 | 145.1 | Positive |

| (S)-Atenolol-d7 | 274.3 | 152.1 (inferred) | Positive |

Note: The product ion for (S)-Atenolol-d7 is inferred based on the common fragmentation pattern of atenolol, where the product ion m/z 145.1 corresponds to the [C8H10NO2]+ fragment. The +7 Da shift is expected to be retained in this fragment.

Table 2: Chromatographic and Method Validation Parameters for Atenolol Quantification

| Parameter | Value | Reference |

| Chromatographic Column | C18, 50 x 2.1 mm, 1.7 µm | [1] |

| Mobile Phase | Gradient of 0.1% formic acid in acetonitrile and 10 mM ammonium formate | [1] |

| Flow Rate | 0.7 mL/min | [1] |

| Retention Time (Atenolol) | ~1.8 - 4.26 min | [1][2] |

| Linear Range in Plasma | 4.93 - 5047.00 ng/mL | [1] |

| Lower Limit of Quantification (LLOQ) | 4.93 ng/mL | [1] |

| Extraction Recovery | >95% | [3] |

Experimental Protocols

The following are detailed methodologies for the extraction and analysis of atenolol from biological matrices using (S)-Atenolol-d7 as an internal standard.

Experimental Workflow Overview

Detailed Protocol for Solid-Phase Extraction (SPE) from Human Plasma

This protocol is adapted from a validated method for the quantification of atenolol in human plasma.

Materials:

-

Human plasma samples

-

(S)-Atenolol-d7 internal standard working solution

-

Acetonitrile (ACN)

-

0.5% Formic acid in water

-

Methanol (MeOH)

-

C18 SPE cartridges (e.g., 50 µg, 70 Å)

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

Sample Pre-treatment:

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To a 1.0 mL aliquot of plasma in a centrifuge tube, add a known concentration of the (S)-Atenolol-d7 internal standard solution.

-

Vortex briefly to mix.

-

-

SPE Cartridge Conditioning:

-

Place the C18 SPE cartridges on the SPE manifold.

-

Condition the cartridges by passing 1 mL of methanol followed by 1 mL of 0.5% formic acid. Do not allow the cartridges to dry out between steps.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of 0.5% formic acid to remove interfering substances.

-

Apply a stronger vacuum for 1-2 minutes to dry the sorbent.

-

-

Elution:

-

Place collection tubes in the SPE manifold.

-

Elute the analyte and internal standard from the cartridge by passing 1 mL of methanol through the sorbent.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase (e.g., a mixture of acetonitrile and 0.1% formic acid).

-

Vortex to ensure complete dissolution.

-

-

Analysis:

-

Transfer the reconstituted sample to an autosampler vial.

-

Inject an appropriate volume into the LC-MS/MS system for analysis.

-

Conclusion

(S)-Atenolol-d7 is an indispensable tool for researchers and drug development professionals requiring accurate and precise quantification of atenolol in biological samples. Its use as an internal standard in LC-MS/MS and other mass spectrometry-based methods corrects for analytical variability, thereby ensuring the high quality and reliability of pharmacokinetic and other bioanalytical studies. The methodologies and data presented in this guide provide a solid foundation for the implementation of (S)-Atenolol-d7 in a research setting.

References

(S)-Atenolol-d7 as a β1-Adrenergic Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action for (S)-Atenolol-d7, focusing on its role as a selective β1-adrenergic receptor antagonist. It details the stereospecificity of its action, the relevant signaling pathways, and the experimental methodologies used for its characterization. The "-d7" designation indicates that seven hydrogen atoms in the atenolol molecule have been replaced with deuterium. This isotopic labeling is crucial for pharmacokinetic studies, often serving as an internal standard in mass spectrometry assays to precisely quantify the non-labeled drug. While deuteration can sometimes alter a drug's metabolic profile, the fundamental mechanism of receptor interaction remains unchanged.

Core Mechanism of Action: Selective β1-Adrenergic Blockade

Atenolol is a second-generation, cardioselective β-blocker that acts as a competitive antagonist at β1-adrenergic receptors.[1] The vast majority of its therapeutic beta-blocking activity is attributed to its (S)-enantiomer.[2][3][4] These receptors are predominantly located in the heart and kidneys.[5]

Under normal physiological conditions, catecholamines such as epinephrine and norepinephrine bind to β1-adrenergic receptors, which are G-protein-coupled receptors (GPCRs).[5][6][7] This binding activates the associated Gs alpha subunit, which in turn stimulates the enzyme adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[5][8] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of calcium channels. This enhances calcium influx into cardiac cells, resulting in increased heart rate (positive chronotropy), contractility (positive inotropy), and conduction velocity.[5]

(S)-Atenolol exerts its effect by competitively binding to these β1-receptors, thereby preventing catecholamines from initiating this signaling cascade.[1] This blockade leads to:

-

Decreased Heart Rate: By reducing the rate of sinoatrial (SA) nodal firing.[5]

-

Reduced Myocardial Contractility: By decreasing the force of the heart's contractions.[1]

-

Lowered Blood Pressure: Resulting from the combined decrease in heart rate and contractility, which leads to a reduction in cardiac output.[1][9][10]

The antihypertensive mechanism may also involve a reduction in renin output from the kidneys, as β1-receptors are also present in juxtaglomerular cells.[9]

Stereoselectivity and Potency

The beta-blocking effects of atenolol are highly stereoselective. The (S)-enantiomer is significantly more potent than the (R)-enantiomer. Clinical and preclinical studies have demonstrated that the (R)-enantiomer contributes virtually no beta-blocking effect.[2]

A study comparing racemic atenolol with its individual enantiomers found that 50 mg of (S)-atenolol produced the same reduction in rate pressure product during exercise as 100 mg of the racemic mixture, while 50 mg of (R)-atenolol had no effect.[2] Radioligand binding studies confirmed this stereoselectivity, yielding a high eudismic ratio.[2]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for (S)-Atenolol, illustrating its affinity, selectivity, and pharmacokinetic profile.

Table 1: Receptor Binding Affinity and Selectivity

| Parameter | Value | Species/Tissue | Comments | Source |

|---|---|---|---|---|

| Eudismic Ratio (S/R) | 46 | Guinea Pig Heart | Ratio of binding affinity of the (S)-enantiomer to the (R)-enantiomer. | [2] |

| In Vivo Affinity (KB) | 4.6 x 10-8 M | Male Wistar-Kyoto Rats | Determined via an agonist-antagonist interaction model. | [11] |

| β1-Receptor Selectivity | ~30-fold | Rat, Guinea Pig, Human | Refers to the higher affinity for β1 over β2 receptors. | [12] |

| β1 vs. β2 Selectivity | Up to 26-fold | N/A | (S)-Atenolol binds to β1 receptors with significantly higher affinity than β2 receptors. |[9] |

Table 2: Key Pharmacokinetic Parameters (for non-deuterated Atenolol)

| Parameter | Value | Comments | Source |

|---|---|---|---|

| Oral Bioavailability | ~50% | Absorption from the GI tract is incomplete. | [1][13] |

| Time to Peak Plasma Level (Tmax) | 2 - 4 hours | Following oral administration. | [13][14] |

| Plasma Half-life (t1/2) | 6 - 7 hours | In individuals with normal renal function. | [14][15] |

| Plasma Protein Binding | 6 - 16% | Low level of binding to plasma proteins. | [14] |

| Primary Route of Elimination | Renal | Excreted largely unchanged in the urine. |[16][17] |

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity and selectivity of a compound for its target receptor.[18] The following is a generalized protocol for a competition binding assay to determine the inhibitory constant (Ki) of (S)-Atenolol for the β1-adrenergic receptor.

Objective: To determine the affinity (Ki) of unlabeled (S)-Atenolol by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to β1-adrenergic receptors.

Materials:

-

Receptor Source: Membrane preparations isolated from tissues or cells expressing β1-adrenergic receptors (e.g., guinea pig heart ventricle, CHO cells transfected with the human β1-receptor).[2][19]

-

Radioligand: A high-affinity β-adrenergic receptor radioligand, such as 125I-Iodocyanopindolol (125I-CYP) or 3H-Dihydroalprenolol (3H-DHA).[2][12]

-

Competitor: Unlabeled (S)-Atenolol at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-selective β-blocker (e.g., 10 µM Propranolol) to determine binding to non-receptor sites.[19]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[20]

-

Filtration System: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[20]

-

Detection: A gamma counter (for 125I) or a liquid scintillation counter (for 3H).[19]

Methodology:

-

Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and perform differential centrifugation to isolate the membrane fraction containing the receptors. Resuspend the final membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[20]

-

Assay Setup: Set up assay tubes or a 96-well plate for total binding, non-specific binding, and competitor binding.

-

Total Binding: Add membrane preparation, a fixed concentration of radioligand (typically near its Kd value), and assay buffer.[19]

-

Non-specific Binding (NSB): Add membrane preparation, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., propranolol).[19]

-

Competitor Binding: Add membrane preparation, radioligand, and varying concentrations of unlabeled (S)-Atenolol.

-

-

Incubation: Incubate the reactions at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[20]

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[20][21]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[20]

-

Quantification: Place the filters in vials and measure the radioactivity using a gamma or scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the competitor ((S)-Atenolol) concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of (S)-Atenolol that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[20]

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key mechanisms and processes described.

Figure 1: β1-Adrenergic receptor signaling pathway and the antagonistic action of (S)-Atenolol.

Figure 2: Generalized experimental workflow for a radioligand competition binding assay.

Figure 3: Logical flow from β1-receptor blockade by (S)-Atenolol to its therapeutic effects.

References

- 1. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Stereoselective features of (R)- and (S)-atenolol: clinical pharmacological, pharmacokinetic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. WO1991007175A1 - Use of optically pure s(-) atenolol for the treatment of cardiovascular disorders - Google Patents [patents.google.com]

- 5. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Atenolol Mechanism of Action: How Does Atenolol Work? - GoodRx [goodrx.com]

- 11. Mechanism-based pharmacodynamic modeling of S(-)-atenolol: estimation of in vivo affinity for the beta1-adrenoceptor with an agonist-antagonist interaction model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Studies on the pharmacokinetics and pharmacodynamics of atenolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.hres.ca [pdf.hres.ca]

- 15. youtube.com [youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. ClinPGx [clinpgx.org]

- 18. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 19. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

The Pharmacological Profile of Deuterated S-Atenolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of S-Atenolol, the pharmacologically active enantiomer of atenolol, a cardioselective β1-adrenergic receptor antagonist. Due to a lack of publicly available data on the specific pharmacological properties of deuterated S-Atenolol, this document focuses on the well-established characteristics of S-Atenolol. A dedicated section explores the theoretical implications of deuteration on the molecule's pharmacokinetic and pharmacodynamic profile based on the principles of the kinetic isotope effect. This guide includes detailed experimental methodologies for key assays, quantitative data on S-Atenolol's interactions with its target, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this area.

Introduction

Atenolol is a widely prescribed beta-blocker for cardiovascular conditions such as hypertension, angina pectoris, and acute myocardial infarction.[1][2] It is a racemic mixture of two enantiomers, (S)- and (R)-atenolol. The therapeutic activity of atenolol is primarily attributed to the (S)-enantiomer, which is a selective antagonist of the β1-adrenergic receptor.[3] The (S)-enantiomer is significantly more potent than the (R)-enantiomer in blocking these receptors.[3]

The deuteration of pharmaceuticals is a strategy employed to potentially improve their pharmacokinetic or pharmacodynamic properties by leveraging the kinetic isotope effect. The replacement of hydrogen with deuterium, a heavier isotope, can lead to a slower rate of metabolic reactions involving the cleavage of carbon-deuterium bonds compared to carbon-hydrogen bonds.[4][5] While deuterated versions of some drugs have been developed to enhance their metabolic stability, there is a notable absence of published preclinical or clinical data on the specific pharmacological profile of deuterated S-Atenolol.

This guide, therefore, serves as a foundational document, summarizing the known pharmacology of S-Atenolol and providing a theoretical framework for the potential impact of deuteration.

Mechanism of Action of S-Atenolol

S-Atenolol is a competitive antagonist of the β1-adrenergic receptors, which are predominantly located in the heart and kidneys.[1][2] By blocking these receptors, S-Atenolol inhibits the actions of endogenous catecholamines like epinephrine and norepinephrine.[1] This antagonism results in a reduction of heart rate (negative chronotropic effect), decreased myocardial contractility (negative inotropic effect), and lower blood pressure.[1]

Signaling Pathways

The primary signaling pathway initiated by the activation of β1-adrenergic receptors is the Gs-protein coupled pathway. The binding of an agonist leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects of β1-adrenergic stimulation. S-Atenolol, as an antagonist, blocks the initiation of this cascade.

Pharmacological Data (S-Atenolol)

The following tables summarize the available quantitative data for S-Atenolol. It is important to note that corresponding data for deuterated S-Atenolol is not available in the public domain.

Table 1: Receptor Binding Affinity of Atenolol Enantiomers

| Compound | Receptor | Preparation | Ki (nM) | Eudismic Ratio (S/R) |

| (S)-Atenolol | β-Adrenergic | Guinea Pig Heart | - | 46[3] |

| (R)-Atenolol | β-Adrenergic | Guinea Pig Heart | - | |

| Atenolol (racemic) | β1-Adrenoceptor | Human | log Kd: -6.66 ± 0.05 | - |

| Atenolol (racemic) | β2-Adrenoceptor | Human | log Kd: -5.99 ± 0.14 | - |

| Atenolol (racemic) | β3-Adrenoceptor | Human | log Kd: -4.11 ± 0.07 | - |

| Note: Specific Ki values for the individual enantiomers were not detailed in the cited source, but a significant eudismic ratio was reported.[3] Log Kd values for racemic atenolol are provided for context.[7] |

Table 2: Pharmacokinetic Parameters of S-Atenolol (from Racemic Atenolol Administration)

| Parameter | Value | Species | Reference |

| Peak Plasma Concentration (Cmax) | 366 ± 61 ng/mL | Human | [8] |

| Time to Peak Concentration (Tmax) | 2 - 3 hours | Human | [8] |

| Area Under the Curve (AUC) | - | Human | [8] |

| Elimination Half-life (t1/2) | 5.2 ± 0.9 hours | Human | [8] |

| Renal Clearance | 112.5 ± 36.7 mL/min | Human | [8] |

| Note: These parameters were determined for the S-enantiomer following administration of racemic atenolol. |

Potential Impact of Deuteration on the Pharmacological Profile

The substitution of hydrogen with deuterium at specific positions in the S-Atenolol molecule could potentially alter its pharmacological profile, primarily through the kinetic isotope effect (KIE).[4]

Pharmacokinetics

Atenolol undergoes minimal hepatic metabolism (less than 10%) and is primarily excreted unchanged by the kidneys.[9] Therefore, the potential for a significant deuterium-induced alteration of its metabolic clearance is low compared to drugs that are extensively metabolized by cytochrome P450 enzymes.[4][5] However, if any minor metabolic pathways are rate-limited by C-H bond cleavage, deuteration at those sites could slow down metabolism and potentially increase the drug's half-life and exposure.

Pharmacodynamics

The pharmacodynamic effects of S-Atenolol are directly related to its binding affinity and occupancy of the β1-adrenergic receptor. Deuteration is not expected to significantly alter the binding affinity of S-Atenolol to its receptor, as this is primarily governed by the molecule's shape and electronic properties, which are largely unchanged by isotopic substitution. However, if deuteration leads to a longer half-life, this could result in a more sustained pharmacodynamic effect.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacological profile of a β1-adrenergic receptor antagonist like S-Atenolol.

Radioligand Binding Assay for β1-Adrenergic Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound for the β1-adrenergic receptor.[10][11]

Objective: To determine the inhibitory constant (Ki) of deuterated and non-deuterated S-Atenolol for the β1-adrenergic receptor.

Materials:

-

Membrane preparation from cells or tissues expressing β1-adrenergic receptors (e.g., guinea pig heart).[3]

-

Radioligand (e.g., [3H]dihydroalprenolol or [125I]iodocyanopindolol).[3][12]

-

Test compounds (deuterated and non-deuterated S-Atenolol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known antagonist like propranolol).

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[12]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Convert the IC50 to Ki using the Cheng-Prusoff equation.

In Vitro cAMP Functional Assay

This assay measures the ability of a compound to antagonize agonist-induced cAMP production.[13][14]

Objective: To determine the potency (IC50) of deuterated and non-deuterated S-Atenolol in inhibiting agonist-stimulated cAMP production.

Materials:

-

Cells expressing β1-adrenergic receptors (e.g., CHO or HEK293 cells).

-

A β-adrenergic agonist (e.g., isoproterenol).

-

Test compounds (deuterated and non-deuterated S-Atenolol).

-

Cell lysis buffer.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[14][15]

Procedure:

-

Cell Culture: Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulation: Add a fixed concentration of the agonist (e.g., EC80 of isoproterenol) to stimulate cAMP production.

-

Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit protocol.

-

cAMP Measurement: Measure the intracellular cAMP levels using the chosen assay format.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the IC50 value for the antagonism of the agonist response.

In Vivo Pharmacokinetic Study

This study determines the pharmacokinetic profile of a compound in an animal model.[16]

Objective: To compare the pharmacokinetic parameters of deuterated and non-deuterated S-Atenolol in vivo.

Materials:

-

Animal model (e.g., rats or dogs).

-

Test compounds formulated for administration (e.g., oral or intravenous).

-

Blood collection supplies (e.g., tubes with anticoagulant).

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS).

Procedure:

-

Dosing: Administer a single dose of the test compound to the animals.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at various times post-dose).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Sample Analysis: Extract the drug from the plasma and quantify its concentration using a validated analytical method.

-

Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and elimination half-life.

Conclusion

S-Atenolol is a well-characterized cardioselective β1-adrenergic receptor antagonist that constitutes the active component of racemic atenolol. Its pharmacological profile, including its mechanism of action, signaling pathways, and pharmacokinetic properties, has been extensively studied. The potential for altering this profile through deuteration is an area of interest in drug development. While the minimal metabolism of atenolol suggests that a significant kinetic isotope effect on its clearance is less likely, subtle changes in its pharmacokinetic or pharmacodynamic properties cannot be ruled out without empirical data. The experimental protocols detailed in this guide provide a framework for conducting the necessary studies to elucidate the specific pharmacological profile of deuterated S-Atenolol and to determine if this chemical modification offers any therapeutic advantages over the non-deuterated compound. Further research is warranted to fill the current data gap and fully assess the potential of deuterated S-Atenolol.

References

- 1. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Stereoselective features of (R)- and (S)-atenolol: clinical pharmacological, pharmacokinetic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. selleckchem.com [selleckchem.com]

- 8. The pharmacokinetics of the enantiomers of atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the pharmacokinetics and pharmacodynamics of atenolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. resources.revvity.com [resources.revvity.com]

- 16. scispace.com [scispace.com]

(S)-Atenolol-d7: A Technical Guide to a Cardioselective β1-Adrenergic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-Atenolol-d7, a deuterated isotopologue of the pharmacologically active enantiomer of Atenolol. Atenolol is a second-generation beta-blocker renowned for its cardioselectivity, primarily targeting β1-adrenergic receptors in cardiac tissue.[1][2] The selective blockade of these receptors leads to reduced heart rate, myocardial contractility, and blood pressure.[1][3] This document details the mechanism of action, pharmacological properties, and key experimental protocols relevant to the study of (S)-Atenolol. The "(S)" designation refers to the specific stereoisomer that possesses the vast majority of the therapeutic activity, while the "-d7" indicates the substitution of seven hydrogen atoms with deuterium.[4][5] This isotopic labeling makes (S)-Atenolol-d7 an invaluable tool, primarily as an internal standard for the precise quantification of Atenolol in biological matrices using mass spectrometry.[6][7] Furthermore, the study of such deuterated compounds offers insights into pharmacokinetic profiles and the potential for therapeutic enhancement through the kinetic isotope effect.[8][]

Mechanism of Action: Cardioselective β1-Adrenergic Blockade

Atenolol exerts its therapeutic effects by acting as a competitive antagonist at β1-adrenergic receptors, which are predominantly located in the heart, kidneys, and fat cells.[1][10] In cardiac tissue, the stimulation of β1-receptors by endogenous catecholamines like norepinephrine and epinephrine triggers a Gs protein-coupled signaling cascade.[11][12]

This cascade involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[10][11] Elevated cAMP levels then activate Protein Kinase A (PKA), a crucial enzyme that phosphorylates multiple downstream targets, including L-type calcium channels and phospholamban.[11][12] The ultimate physiological outcomes of this pathway are increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[3][12]

(S)-Atenolol selectively binds to these β1-receptors, preventing catecholamine binding and thereby inhibiting the entire downstream signaling pathway.[1] This blockade results in the hallmark effects of the drug: decreased heart rate, reduced force of contraction, and a subsequent lowering of blood pressure.[1][13] While Atenolol is highly selective for β1 receptors, at higher doses, it can also competitively block β2-adrenoreceptors located in bronchial and vascular smooth muscle.[1]

Caption: Signaling pathway of β1-adrenergic receptor and its antagonism by (S)-Atenolol-d7.

Pharmacological and Physicochemical Data

The therapeutic efficacy of Atenolol is almost exclusively attributed to the (S)-enantiomer.[4] Deuteration at the isopropyl group does not alter its fundamental pharmacological action but is critical for its use as an analytical standard.[6]

Table 1: Enantiomer Selectivity and Potency

| Compound | Receptor Target | Potency / Affinity Metric | Value | Reference |

| (S)-Atenolol | β1-Adrenergic Receptor (Guinea Pig Heart) | Eudismic Ratio ((S)- vs (R)-) | 46 | [4][5] |

| (S)-Atenolol | β1-Adrenergic Receptor (Rat Atria) | pA₂ | ~7.6 | [14] |

| (R)-Atenolol | β1-Adrenergic Receptor (Rat Atria) | pA₂ | ~5.9 - 6.5 | [14] |

| (±)-Atenolol | β1-Adrenergic Receptor | Kᵢ | 1.14 µM | [6] |

| (±)-Atenolol | β2-Adrenergic Receptor | Kᵢ | 48.7 µM | [6] |

Table 2: Pharmacokinetic Properties of Atenolol (Non-Deuterated)

| Parameter | Value | Conditions | Reference |

| Bioavailability | ~50% | Oral Administration | [1][15] |

| Peak Blood Levels | 2 - 4 hours | Oral Administration | [1][15] |

| Elimination Half-life | 5 - 6 hours | Oral Administration | [15] |

| Protein Binding | 6 - 16% | In Plasma | [16] |

| Excretion | ~50% unchanged in feces, ~85% of IV dose in urine | Oral / IV | [15] |

The Role of Deuteration

Deuterium substitution involves replacing hydrogen atoms with their heavier isotope, deuterium. This modification creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[8][] While (S)-Atenolol-d7 is primarily used as a stable internal standard for analytical purposes, the principles of deuteration are actively explored in drug development to:[7]

-

Reduce metabolic clearance: Potentially prolonging the drug's half-life.[]

-

Increase systemic exposure: Improving bioavailability.[]

-

Alter metabolite profiles: Potentially reducing the formation of toxic metabolites.[8]

Table 3: Physicochemical Properties of (S)-Atenolol-d7

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅D₇N₂O₃ | [6] |

| Molecular Weight | 273.38 g/mol | [17] |

| Purity | ≥99% deuterated forms (d₁-d₇) | [6] |

| Appearance | Solid | [6] |

| CAS Number | 1309283-20-2 | [18] |

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptors

Radioligand binding assays are the gold standard for quantifying receptor density (Bmax) and binding affinity (Kd) of ligands.[19]

Objective: To determine the binding affinity of (S)-Atenolol-d7 for β1-adrenergic receptors.

Materials:

-

Cell membranes from a source expressing β1-adrenergic receptors (e.g., HEK-293 cells transfected with the human ADRB1 gene).

-

(S)-Atenolol-d7 (test compound).

-

Non-selective antagonist (e.g., Propranolol) for determining non-specific binding.

-

Assay Buffer (e.g., Tris-based buffer).[19]

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Methodology:

-

Preparation: Prepare serial dilutions of (S)-Atenolol-d7.

-

Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of (S)-Atenolol-d7.

-

Total and Non-specific Binding: Prepare control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of Propranolol).

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the (S)-Atenolol-d7 concentration and use non-linear regression to determine the IC₅₀ (concentration that inhibits 50% of specific binding). The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

References

- 1. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 3. Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Stereoselective features of (R)- and (S)-atenolol: clinical pharmacological, pharmacokinetic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.ru [2024.sci-hub.ru]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scienceopen.com [scienceopen.com]

- 10. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 12. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 13. youtube.com [youtube.com]

- 14. WO1991007175A1 - Use of optically pure s(-) atenolol for the treatment of cardiovascular disorders - Google Patents [patents.google.com]

- 15. Studies on the pharmacokinetics and pharmacodynamics of atenolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. (S)-Atenolol-d7 | C14H22N2O3 | CID 71313514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pharmaffiliates.com [pharmaffiliates.com]

- 19. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 20. β-Adrenergic receptor density and internalization assays. [bio-protocol.org]

A Technical Guide to the Stereoselective Biological Activity of Atenolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atenolol, a widely prescribed beta-blocker for cardiovascular diseases, is a chiral molecule administered as a racemic mixture of its two enantiomers: (S)-Atenolol and (R)-Atenolol. This technical guide provides an in-depth analysis of the distinct biological activities of these enantiomers, focusing on their differential pharmacodynamics and pharmacokinetics. A comprehensive understanding of the stereoselectivity of atenolol is crucial for optimizing therapeutic strategies and for the development of next-generation cardiovascular drugs.

Stereoselective Pharmacodynamics

The therapeutic beta-blocking activity of racemic atenolol is almost exclusively attributed to the (S)-enantiomer. The (R)-enantiomer exhibits significantly lower affinity for the β1-adrenergic receptor and is considered pharmacologically inactive in this regard.

Receptor Binding Affinity

Radioligand binding studies have consistently demonstrated the stereoselective binding of atenolol enantiomers to the β1-adrenergic receptor. The (S)-enantiomer displays a much higher affinity for the receptor compared to the (R)-enantiomer.

| Enantiomer | Receptor | Parameter | Value (nM) | Species | Reference |

| (S)-Atenolol | β1-Adrenergic Receptor | Ki | 170 - 1513.56 | Human | [1] |

| (S)-Atenolol | β1-Adrenergic Receptor | K(B) | 46 | Rat (in vivo) | [2][3] |

| Racemic Atenolol | β1-Adrenergic Receptor | Ki | 430 - 758 | Human | [1] |

| Racemic Atenolol | β1-Adrenergic Receptor | IC50 | 1640 - 1740 | Human | [4] |

| (R)-Atenolol | β1-Adrenergic Receptor | Eudismic Ratio (S/R) | 46 | Guinea Pig | [5] |

Table 1: Binding Affinities of Atenolol Enantiomers to the β1-Adrenergic Receptor.

In Vivo Efficacy

In vivo studies in both animal models and humans have confirmed the dominant role of (S)-Atenolol in mediating the cardiovascular effects of the racemic mixture.

| Enantiomer | Dose | Effect on Mean Arterial Pressure | Effect on Heart Rate | Species | Reference |

| (S)-Atenolol | 50 mg (oral) | Significant Decrease (-35%) | Significant Decrease | Human | [5] |

| (R)-Atenolol | 50 mg (oral) | No significant effect | No significant effect | Human | [5] |

| Racemic Atenolol | 100 mg (oral) | Significant Decrease (-37%) | Significant Decrease | Human | [5] |

| (S)-Atenolol | 3 mg/kg (IV) | Significant Decrease (-9%) | Significant Decrease (-14%) | Rat | [6] |

Table 2: In Vivo Cardiovascular Effects of Atenolol Enantiomers.

Experimental Protocols

Chiral Separation of Atenolol Enantiomers by HPLC

A common method for the separation and quantification of (S)- and (R)-Atenolol is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Objective: To separate and quantify the (S)- and (R)-enantiomers of atenolol from a racemic mixture or biological sample.

Materials:

-

HPLC system with UV detector

-

Chiral stationary phase column (e.g., Chiralcel OD, Chiral-AGP)

-

Mobile Phase: A mixture of solvents such as hexane, ethanol, and diethylamine in varying ratios (e.g., 75:25:0.1 v/v/v) or a buffered aqueous-organic mobile phase for reversed-phase chiral columns.[7][8]

-

Atenolol standard (racemic, (S)-, and (R)-enantiomers)

-

Sample containing atenolol

Procedure:

-

System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.7 - 2 mL/min) until a stable baseline is achieved.[7][9]

-

Standard Injection: Inject a known concentration of the racemic atenolol standard to determine the retention times of the (S)- and (R)-enantiomers.

-

Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm filter.

-

Sample Injection: Inject the prepared sample into the HPLC system.

-

Detection: Monitor the eluent at a specific UV wavelength (e.g., 225 nm or 280 nm).[9][10]

-

Quantification: Identify and quantify the peaks corresponding to (S)- and (R)-Atenolol by comparing their retention times and peak areas to those of the standards.

Radioligand Binding Assay for β1-Adrenergic Receptor Affinity

This assay determines the binding affinity of (S)- and (R)-Atenolol to the β1-adrenergic receptor.

Objective: To determine the inhibition constant (Ki) of atenolol enantiomers for the β1-adrenergic receptor.

Materials:

-

Cell membranes expressing β1-adrenergic receptors (e.g., from guinea pig heart or recombinant cell lines).[5]

-

Radioligand (e.g., [125I]iodocyanopindolol).[5]

-

(S)-Atenolol and (R)-Atenolol of varying concentrations.

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Isolate cell membranes containing the β1-adrenergic receptors.

-

Incubation: In a series of tubes, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of either (S)-Atenolol or (R)-Atenolol. Include tubes with only radioligand (total binding) and tubes with radioligand and a high concentration of a non-labeled antagonist (non-specific binding).

-

Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (concentration of the competitor that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway of (S)-Atenolol at the β1-Adrenergic Receptor

(S)-Atenolol acts as a competitive antagonist at the β1-adrenergic receptor, primarily located in cardiac tissue. It blocks the binding of endogenous catecholamines like norepinephrine and epinephrine, thereby inhibiting the downstream signaling cascade that leads to increased heart rate and contractility.

Conclusion

The biological activity of atenolol is highly stereoselective, with the (S)-enantiomer being responsible for its therapeutic effects as a β1-adrenergic receptor antagonist. The (R)-enantiomer is largely inactive. This knowledge is fundamental for the rational design of new cardiovascular drugs and for optimizing the clinical use of existing beta-blockers. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the nuanced pharmacology of chiral drugs.

References

- 1. atenolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Mechanism-based pharmacodynamic modeling of S(-)-atenolol: estimation of in vivo affinity for the beta1-adrenoceptor with an agonist-antagonist interaction model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Beta-1 adrenergic receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 5. Stereoselective features of (R)- and (S)-atenolol: clinical pharmacological, pharmacokinetic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]

- 10. globalresearchonline.net [globalresearchonline.net]

The Role of (S)-Atenolol-d7 in In-Vitro Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of (S)-Atenolol-d7 in in-vitro studies. A deuterated analog of the cardioselective β1-adrenergic receptor blocker, (S)-Atenolol-d7, serves a critical role not as a direct subject of pharmacological investigation, but as an indispensable tool in bioanalytical methodologies. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of atenolol in complex biological matrices during in-vitro experiments.[1][2][3] The use of SIL-IS like (S)-Atenolol-d7 is a cornerstone of modern drug development, enhancing the accuracy and reliability of pharmacokinetic and metabolic studies.[1][4][5]

The Principle of Stable Isotope Dilution Analysis

The core value of (S)-Atenolol-d7 in in-vitro studies lies in the application of stable isotope dilution analysis, most commonly coupled with liquid chromatography-mass spectrometry (LC-MS/MS).[6] In this technique, a known quantity of the deuterated standard, (S)-Atenolol-d7, is added to an unknown sample containing the non-deuterated analyte, (S)-atenolol. Because the chemical and physical properties of the deuterated and non-deuterated forms are nearly identical, they behave similarly during sample preparation, extraction, and chromatographic separation.[3] However, due to the mass difference imparted by the deuterium atoms, they are distinguishable by the mass spectrometer.[3][7] This allows for highly accurate quantification of the analyte, as any sample loss or variability during the analytical process will affect both the analyte and the internal standard equally, leaving their ratio constant.[6]

Core Applications in In-Vitro Drug Development

The primary in-vitro application of (S)-Atenolol-d7 is as an internal standard for the quantification of atenolol in various experimental settings that are crucial for drug development. These include:

-

In-vitro Metabolism Studies: Investigating the metabolic fate of atenolol in liver microsomes or other cellular systems. (S)-Atenolol-d7 allows for precise measurement of the parent drug depletion over time.[8]

-

Drug Permeability Assays: In studies using cell monolayers (e.g., Caco-2) to predict intestinal absorption, (S)-Atenolol-d7 is used to accurately quantify the amount of atenolol that permeates the cell layer.[9][10]

-

Receptor Binding Assays: While not directly used to determine the binding affinity of (S)-Atenolol-d7 itself, it can be employed in the analytical phase of competitive binding assays to quantify the displacement of atenolol by other compounds.[11][12][13]

-

Drug Interaction Studies: Assessing the potential of new chemical entities to inhibit or induce drug-metabolizing enzymes (e.g., cytochrome P450s) by measuring the metabolism of a probe substrate like atenolol.[14][15]

Experimental Protocols

General Protocol for Sample Analysis using (S)-Atenolol-d7 as an Internal Standard

This protocol outlines a typical workflow for the quantification of atenolol in an in-vitro sample matrix (e.g., cell lysate, microsomal incubation buffer) using LC-MS/MS.

-

Preparation of Standard Solutions:

-

Prepare a stock solution of (S)-Atenolol-d7 in a suitable solvent (e.g., methanol) at a concentration of 100 µg/mL.[7]

-

Prepare a working internal standard solution by diluting the stock solution to the desired final concentration (e.g., 500 ng/mL) in the appropriate buffer or solvent.[7]

-

Prepare a series of calibration standards containing known concentrations of non-deuterated atenolol.

-

-

Sample Preparation:

-

To a known volume of the in-vitro sample, add a precise volume of the (S)-Atenolol-d7 working internal standard solution.

-

Perform a sample clean-up procedure to remove interfering substances. A common method is protein precipitation, where a solvent like acetonitrile is added to the sample, followed by vortexing and centrifugation.[16]

-

Alternatively, solid-phase extraction (SPE) can be used for more complex matrices to achieve a cleaner sample.[17]

-

The resulting supernatant is then transferred for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Chromatographic separation is typically achieved on a reverse-phase column (e.g., C18).[16]

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both atenolol and (S)-Atenolol-d7.[18]

-

Quantification is based on the ratio of the peak area of the analyte (atenolol) to the peak area of the internal standard ((S)-Atenolol-d7).[7]

-

Quantitative Data: Bioanalytical Method Validation

The following table summarizes typical performance characteristics of an LC-MS/MS method for the quantification of atenolol using (S)-Atenolol-d7 as an internal standard. These parameters are essential for ensuring the reliability of the data generated in in-vitro studies.

| Parameter | Typical Value | Description |

| Linearity (r²) | > 0.99 | The degree to which the method's response is directly proportional to the analyte concentration over a given range. |

| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[16] |

| Precision (% CV) | < 15% | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. |

| Accuracy (% Bias) | Within ±15% | The closeness of the mean test results obtained by the method to the true concentration of the analyte. |

| Recovery | 85 - 115% | The efficiency of the extraction procedure for the analyte from the sample matrix. |

Visualizations

Workflow for In-Vitro Sample Analysis

Principle of Isotope Dilution Mass Spectrometry

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. metsol.com [metsol.com]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. faa.gov [faa.gov]

- 8. Disposition and metabolism of atenolol in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Revisiting atenolol as a low passive permeability marker - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Permeability of atenolol and propranolol in the presence of dimethyl sulfoxide in rat single-pass intestinal perfusion assay with liquid chromatography/UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 12. Stereoselective features of (R)- and (S)-atenolol: clinical pharmacological, pharmacokinetic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The beta 1- and beta 2-adrenoceptor affinity of atenolol and metoprolol. A receptor-binding study performed with different radioligands in tissues from the rat, the guinea pig and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

(S)-Atenolol-d7 for Pharmacokinetic Profiling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of (S)-Atenolol-d7 as an internal standard in pharmacokinetic profiling studies of (S)-Atenolol. (S)-Atenolol is the pharmacologically active enantiomer of the widely prescribed beta-blocker, atenolol. Accurate quantification of (S)-Atenolol in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental to drug development and clinical pharmacology. The use of a stable isotope-labeled internal standard like (S)-Atenolol-d7 is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), ensuring accuracy and precision.

The Role of (S)-Atenolol-d7 in Pharmacokinetic Studies

Atenolol is a cardioselective β-1 adrenergic receptor blocker used to treat hypertension and angina pectoris. The pharmacological activity resides primarily in the (S)-enantiomer. Therefore, stereoselective pharmacokinetic studies are essential to accurately characterize the behavior of the active moiety in the body.

(S)-Atenolol-d7 is an isotopically labeled version of (S)-Atenolol where seven hydrogen atoms have been replaced by deuterium. This modification makes it chemically identical to the analyte of interest but distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This property is invaluable in quantitative LC-MS/MS analysis for several reasons:

-

Compensation for Matrix Effects: Biological samples like plasma are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since (S)-Atenolol-d7 co-elutes with (S)-Atenolol and experiences the same matrix effects, it allows for accurate correction of these variations.

-

Improved Precision and Accuracy: By normalizing the response of the analyte to that of the internal standard, variability introduced during sample preparation and injection can be minimized, leading to more precise and accurate results.

-

Reliable Quantification: The use of a stable isotope-labeled internal standard is considered the most reliable method for quantitative bioanalysis by regulatory agencies.

Pharmacokinetic Parameters of (S)-Atenolol

Understanding the pharmacokinetic profile of (S)-Atenolol is critical for dose optimization and ensuring therapeutic efficacy. The following tables summarize key pharmacokinetic parameters for (S)-Atenolol from studies in healthy human volunteers.

| Parameter | After 50 mg (S)-Atenolol Administration | After 100 mg Racemic Atenolol Administration | Reference |

| Cmax (ng/mL) | 358 ± 88 | 366 ± 61 | [1] |

| AUC (ng·h/mL) | 2561 ± 641 | 2768 ± 626 | [1] |

| t½ (h) | 5.2 ± 0.9 | Not specified | [1] |

Table 1: Pharmacokinetic Parameters of (S)-Atenolol. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.

| Parameter | After 50 mg (S)-Atenolol (SEF) | After 100 mg Racemic Atenolol (TMN) | Reference |

| Cmax (ng/mL) | 330 ± 110 | 380 ± 90 | [2] |

| AUC₀₋₂₄ (ng·h/mL) | 2710 ± 840 | 3210 ± 980 | [2] |

Table 2: Comparative Pharmacokinetics of (S)-Atenolol. SEF: Single Enantiomer Formulation; TMN: Tenormin (Racemic Mixture).

Experimental Protocols

A robust and validated bioanalytical method is paramount for reliable pharmacokinetic studies. Below is a detailed experimental protocol for the enantioselective quantification of atenolol in human plasma using LC-MS/MS. While this specific protocol does not explicitly state the use of (S)-Atenolol-d7, it provides a comprehensive framework that can be adapted by substituting the specified internal standard with (S)-Atenolol-d7 and adjusting the mass spectrometric parameters accordingly.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on a method for the selective extraction of atenolol from human plasma.

Materials:

-

Human plasma samples

-

(S)-Atenolol-d7 working solution (as internal standard)

-

Strong Cation Exchange (SCX) SPE cartridges (100 mg sorbent)

-

Methanol

-

10 mM Formic acid

-

Centrifuge

Procedure:

-

To 500 µL of human plasma, add a known amount of (S)-Atenolol-d7 working solution.

-

Condition the SCX-SPE cartridge by washing with 1 mL of methanol followed by 1 mL of 10 mM formic acid.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 10 mM formic acid followed by 1 mL of methanol to remove interfering substances.

-

Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonia in methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Chiral stationary phase column (e.g., Chiralcel OD, Chiral-AGP) for enantiomeric separation.[3][4]

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example for Chiral Separation):

-

Column: Chiralcel OD (250 x 4.6 mm, 10 µm)[3]

-

Mobile Phase: Hexane:Ethanol:Diethylamine (75:25:0.1, v/v/v)[3]

-

Flow Rate: 0.7 mL/min[3]

-

Injection Volume: 10 µL

-

Column Temperature: Ambient

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

(S)-Atenolol: m/z 267.2 → 145.1 (Quantifier), 267.2 → 190.1 (Qualifier)

-

(S)-Atenolol-d7: m/z 274.2 → 152.1 (Quantifier), 274.2 → 197.1 (Qualifier)

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Note: The specific MRM transitions for (S)-Atenolol-d7 should be determined experimentally by infusing a standard solution into the mass spectrometer.

Visualizations

Atenolol's Mechanism of Action: β-1 Adrenergic Receptor Signaling Pathway

Atenolol exerts its therapeutic effect by blocking the action of catecholamines (like norepinephrine and epinephrine) at the β-1 adrenergic receptors, which are predominantly located in the heart. This blockade disrupts the downstream signaling cascade that leads to increased heart rate and contractility.

Caption: Atenolol blocks the β-1 adrenergic receptor signaling pathway.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for a pharmacokinetic study of (S)-Atenolol using (S)-Atenolol-d7 as an internal standard.

Caption: A typical workflow for a pharmacokinetic study of (S)-Atenolol.

Conclusion

The use of (S)-Atenolol-d7 as an internal standard is indispensable for the accurate and precise pharmacokinetic profiling of (S)-Atenolol. The detailed experimental protocols and established pharmacokinetic parameters provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development. Adherence to robust bioanalytical methods and a thorough understanding of the compound's pharmacokinetic properties are essential for the successful clinical development and therapeutic use of (S)-Atenolol.

References

- 1. Stereoselective features of (R)- and (S)-atenolol: clinical pharmacological, pharmacokinetic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Single dose pharmacokinetics of (S)-atenolol administered orally as a single enantiomer formulation and as a racemic mixture (Tenormin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantiomeric separation and quantitative determination of atenolol in tablets by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

Methodological & Application

Application Note: High-Throughput Quantification of Atenolol in Human Plasma using (S)-Atenolol-d7 as an Internal Standard by LC-MS/MS

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the beta-blocker atenolol in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, (S)-Atenolol-d7, is employed. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is highly suitable for clinical and preclinical studies requiring reliable atenolol quantification.

Introduction

Atenolol is a selective β1-adrenergic receptor antagonist widely prescribed for the treatment of cardiovascular diseases such as hypertension and angina pectoris.[1] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[2] The use of a stable isotope-labeled internal standard, such as (S)-Atenolol-d7, is the gold standard in quantitative LC-MS/MS analysis. This is because it shares very similar chemical and physical properties with the analyte, ensuring that it behaves almost identically during sample preparation, chromatography, and ionization, thus effectively compensating for any variations in the analytical process.[3] This application note provides a comprehensive protocol for the quantification of atenolol in human plasma using (S)-Atenolol-d7.

Experimental Protocols

Materials and Reagents

-

Atenolol reference standard

-

(S)-Atenolol-d7 internal standard

-

LC-MS grade methanol

-

LC-MS grade acetonitrile

-

LC-MS grade formic acid

-

Ultrapure water

-

Human plasma (K2-EDTA)

Stock and Working Solutions Preparation

-

Atenolol Stock Solution (1 mg/mL): Accurately weigh 10 mg of atenolol and dissolve it in 10 mL of methanol.

-

(S)-Atenolol-d7 Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a 100 µg/mL stock solution of (S)-Atenolol-d7 in methanol.[4]

-

Atenolol Working Solutions: Prepare serial dilutions of the atenolol stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution (500 ng/mL): Dilute the (S)-Atenolol-d7 stock solution with ultrapure water to a final concentration of 500 ng/mL.[4]

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for each standard, quality control, and unknown sample.

-

Add 100 µL of plasma to the appropriately labeled tubes.

-

Spike 10 µL of the appropriate atenolol working solution to the calibration standards and quality controls. For blank and unknown samples, add 10 µL of the 50:50 methanol/water mixture.

-

Add 20 µL of the 500 ng/mL (S)-Atenolol-d7 internal standard working solution to all tubes except for the blank matrix.

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the samples at 12,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

-

Vortex mix and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm).[5] |

| Mobile Phase A | 0.1% Formic acid in water.[6] |

| Mobile Phase B | 0.1% Formic acid in methanol.[6] |

| Flow Rate | 0.3 mL/min. |

| Injection Volume | 5 µL. |

| Column Temperature | 30°C.[7] |

| Gradient | See table below. |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95.0 | 5.0 |

| 1.0 | 95.0 | 5.0 |

| 4.0 | 10.0 | 90.0 |

| 4.1 | 95.0 | 5.0 |

| 6.0 | 95.0 | 5.0 |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI), Positive.[6] |

| Capillary Voltage | 3.5 kV. |

| Source Temperature | 150°C.[6] |

| Desolvation Temperature | 400°C.[6] |

| Gas Flow Rates | Optimized for the specific instrument. |

| Detection Mode | Multiple Reaction Monitoring (MRM). |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Atenolol | 267.2 | 145.1 |

| (S)-Atenolol-d7 | 274.2 | 152.1 |

Note: The exact m/z values for atenolol are 267.1703 and for atenolol-d7 are 274.2143.[7] The product ions should be optimized for the specific instrument being used.

Data Presentation

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for atenolol using a deuterated internal standard.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 5 - 1000 ng/mL.[8] |

| Correlation Coefficient (r²) | > 0.99 |

| Weighting | 1/x² |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LQC | 15 | < 15% | < 15% | ± 15% |

| MQC | 150 | < 15% | < 15% | ± 15% |

| HQC | 750 | < 15% | < 15% | ± 15% |

Data presented are representative and should be established for each specific laboratory validation.

Visualizations

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

References

- 1. annexpublishers.com [annexpublishers.com]

- 2. Atenolol quantification in human plasma by high-performance liquid chromatography: Application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texilajournal.com [texilajournal.com]

- 4. faa.gov [faa.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for the Quantitative Analysis of Atenolol using (S)-Atenolol-d7

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Atenolol is a beta-adrenergic receptor blocker widely prescribed for cardiovascular conditions such as hypertension and angina. Accurate quantification of atenolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The use of a stable isotope-labeled internal standard, such as (S)-Atenolol-d7, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample processing.

These application notes provide a detailed protocol for the quantitative analysis of atenolol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with (S)-Atenolol-d7 as the internal standard. The described method is sensitive, specific, and robust, making it suitable for a wide range of research and clinical applications.

Experimental Protocols

Materials and Reagents

-

Atenolol (analytical standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (ultrapure, 18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve atenolol and (S)-Atenolol-d7 in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the atenolol primary stock solution in 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the (S)-Atenolol-d7 primary stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is a general guideline; optimization may be required based on the specific SPE cartridge and biological matrix used.

-

Sample Pre-treatment: Thaw plasma samples to room temperature. To 200 µL of plasma, add 20 µL of the IS working solution (100 ng/mL (S)-Atenolol-d7) and vortex briefly.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[3] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[3] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: Chromatographic Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |

| Scan Type | Multiple Reaction Monitoring (MRM)[3] |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Atenolol | 267.2[3] | 145.0[3][4] | 100 | 20 |

| (S)-Atenolol-d7 | 274.2[5] | 190.1[6] | 100 | 20 |

Data Presentation

The following tables summarize the quantitative performance of the described method.

Table 3: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Atenolol | 1 - 1000[7][8] | > 0.995 |

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 5: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Atenolol | 85 - 110 | 90 - 110 |

| (S)-Atenolol-d7 | 85 - 110 | 90 - 110 |

Mandatory Visualizations

Caption: Experimental workflow for the quantitative analysis of atenolol.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. faa.gov [faa.gov]

- 7. A New LC–MS/MS Bioanalytical Method for Atenolol in Human Plasma and Milk [ouci.dntb.gov.ua]

- 8. mdpi.com [mdpi.com]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of (S)-Atenolol-d7 in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract